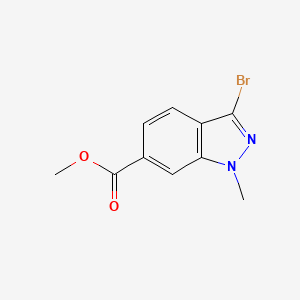

METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Description

Properties

IUPAC Name |

methyl 3-bromo-1-methylindazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O2/c1-13-8-5-6(10(14)15-2)3-4-7(8)9(11)12-13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQOAPFVWPFNKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=CC(=C2)C(=O)OC)C(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90593350 | |

| Record name | Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192945-57-6 | |

| Record name | Methyl 3-bromo-1-methyl-1H-indazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90593350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

An In-Depth Technical Guide to the Synthesis and Characterization of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Executive Summary

The indazole core is a privileged heterocyclic scaffold, forming the structural basis of numerous pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of the synthesis and characterization of this compound, a key building block for drug discovery and medicinal chemistry. We present a detailed, field-proven synthetic protocol, explain the causal reasoning behind experimental choices, and outline a robust analytical workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their synthetic programs.

Introduction: The Significance of the Functionalized Indazole Scaffold

Indazoles are bicyclic aromatic heterocycles that are isosteric with purines and other endogenous ligands, making them highly valuable in the design of bioactive molecules.[2] The strategic functionalization of the indazole ring system allows for the fine-tuning of physicochemical properties and biological activity. Specifically, the introduction of a bromine atom at the 3-position provides a crucial handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of diverse and complex molecular architectures.

This compound (CAS No. 192945-57-6) is a particularly useful derivative.[3] The N1-methylation prevents competing side reactions at this position, while the methyl ester at the 6-position offers a site for further modification, such as amidation or reduction. This trifunctionalized pattern makes it an ideal starting material for building libraries of compounds for high-throughput screening and lead optimization in various therapeutic areas, including oncology and neurology.[4]

Synthesis Methodology

The synthesis of this compound is most efficiently achieved via a two-step sequence starting from the commercially available 3-Bromo-1H-indazole-6-carboxylic acid. The selected pathway prioritizes regioselectivity and high conversion, employing standard and scalable organic chemistry techniques.

Overall Synthetic Pathway

The logical flow of the synthesis involves the esterification of the carboxylic acid followed by the regioselective methylation of the indazole nitrogen. Reversing the order can lead to potential complications with the free carboxylic acid during the methylation step.

Caption: Two-step synthesis of the target compound.

Step 1: Fischer Esterification of 3-Bromo-1H-indazole-6-carboxylic acid

Causality: The Fischer esterification is a classic, acid-catalyzed equilibrium process. Using methanol as both the solvent and reagent drives the equilibrium towards the product. A strong acid catalyst, such as sulfuric acid, is required to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity for nucleophilic attack by methanol. This method is cost-effective and generally provides good yields for aromatic carboxylic acids.[5][6]

Experimental Protocol:

-

To a round-bottom flask equipped with a reflux condenser, add 3-Bromo-1H-indazole-6-carboxylic acid (1.0 eq).

-

Add methanol (approx. 0.2 M concentration) to the flask.

-

Slowly add concentrated sulfuric acid (0.1 eq) to the suspension while stirring.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Neutralize the residue by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield crude METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE, which can be used in the next step without further purification or purified by recrystallization if necessary.

Step 2: N-Methylation of METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE

Causality: The N-H proton of the indazole ring is acidic and can be removed by a suitable base. Potassium carbonate (K₂CO₃) is a mild and effective base for this purpose. The resulting indazolide anion acts as a nucleophile, attacking the electrophilic methyl group of methyl iodide (MeI) in an Sₙ2 reaction to form the N-methylated product. Dimethylformamide (DMF) is an excellent polar aprotic solvent for this reaction, as it effectively solvates the potassium cation without interfering with the nucleophile. The N1 position is generally favored for alkylation under these conditions.

Experimental Protocol:

-

Dissolve the crude METHYL 3-BROMO-1H-INDAZOLE-6-CARBOXYLATE (1.0 eq) in DMF in a round-bottom flask.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Add methyl iodide (1.2 eq) dropwise to the mixture at room temperature.

-

Stir the reaction mixture at room temperature for 3-5 hours. Monitor progress by TLC.

-

Upon completion, pour the reaction mixture into ice water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash thoroughly with water.

-

Dry the solid under vacuum.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure this compound as a solid.

Characterization and Analytical Workflow

Rigorous characterization is essential to confirm the structure and purity of the final compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.

Analytical Workflow Diagram

Caption: Integrated workflow for product analysis.

Expected Analytical Data

The following table summarizes the expected characterization data for this compound.

| Parameter | Expected Value / Observation |

| Molecular Formula | C₁₀H₉BrN₂O₂[3] |

| Molecular Weight | 269.09 g/mol [3] |

| Appearance | White to off-white solid |

| Mass Spec. (ESI+) | m/z ≈ 270, 272 ([M+H]⁺, ~1:1 ratio for ⁷⁹Br/⁸¹Br isotopes) |

| ¹H NMR (400 MHz, CDCl₃) | δ ~8.4 ppm (s, 1H, H-7), δ ~8.0 ppm (d, 1H, H-5), δ ~7.6 ppm (d, 1H, H-4), δ ~4.1 ppm (s, 3H, N-CH₃), δ ~3.9 ppm (s, 3H, O-CH₃) |

| ¹³C NMR (100 MHz, CDCl₃) | δ ~166 ppm (C=O), ~142-120 ppm (6 Ar-C), ~118 ppm (C-Br), δ ~52 ppm (O-CH₃), δ ~35 ppm (N-CH₃) |

| HPLC Purity | ≥95% (typical)[4] |

Note: NMR chemical shifts (δ) are predicted values and may vary slightly based on solvent and experimental conditions.

Conclusion

This guide has detailed a robust and reproducible methodology for the synthesis of this compound. By elucidating the chemical principles behind the chosen reaction conditions and providing a comprehensive characterization workflow, we establish a reliable protocol for obtaining this high-value chemical intermediate. The strategic placement of the bromo, methyl, and ester functionalities makes this compound an exceptionally versatile platform for the development of novel indazole-based therapeutics, empowering researchers to accelerate their drug discovery efforts.

References

- BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles.

- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.

- ACS Publications. (n.d.). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.

- National Institutes of Health. (n.d.). Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. PMC.

- Royal Society of Chemistry. (n.d.). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.

- Chem-Impex. (n.d.). Methyl 6-bromo-1H-indazole-3-carboxylate.

- ChemicalBook. (n.d.). 6-BROMO INDAZOLE-3-CARBOXYLIC ACID(660823-36-9) 1H NMR spectrum.

- CymitQuimica. (n.d.). This compound.

- ChemicalBook. (n.d.). 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis.

- Jilla Lavanya et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p. Indo American Journal of Pharmaceutical Research.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. chemimpex.com [chemimpex.com]

- 5. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 6. 3-Methyl-1H-indazole-6-carboxylic acid methyl ester synthesis - chemicalbook [chemicalbook.com]

Physical and chemical properties of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

An In-Depth Technical Guide to METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 192945-57-6), a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. The indazole core is a privileged scaffold in modern pharmacology, appearing in numerous molecules with a wide spectrum of biological activities.[1][2] This document delineates the compound's fundamental physical and chemical properties, proposes a logical synthetic pathway, and explores its reactivity and strategic applications in the synthesis of complex molecules. By presenting this information in a structured and technically detailed manner, this guide serves as an essential resource for leveraging this versatile intermediate in pharmaceutical research and development.

Introduction to the Indazole Scaffold and the Title Compound

The indazole ring system, a bicyclic heterocycle composed of fused benzene and pyrazole rings, is of significant interest in medicinal chemistry. Its rigid structure and ability to participate in hydrogen bonding and other non-covalent interactions have made it a cornerstone in the design of potent and selective therapeutic agents, with notable successes in the fields of oncology and neurology.[3][4]

This compound is a multi-functionalized derivative designed for synthetic utility.[1] Its architecture features three distinct points of chemical reactivity:

-

N1-Methyl Group: This modification prevents tautomerization and unwanted alkylation at the N1 position, simplifying subsequent reaction design by directing functionalization to other sites.[1]

-

C3-Bromo Substituent: The bromine atom serves as a versatile reactive handle, primarily for transition metal-catalyzed cross-coupling reactions, enabling the facile introduction of diverse aryl, heteroaryl, and alkyl groups.[1]

-

C6-Methyl Ester: This functional group can be readily transformed into a variety of other moieties, such as carboxylic acids (via hydrolysis), amides, or alcohols (via reduction), providing a secondary point for structural diversification.[1]

This combination of features makes the compound an exceptionally valuable starting material for constructing libraries of novel bioactive molecules for high-throughput screening and for the rational design of targeted pharmaceuticals.[1]

Caption: Chemical Structure of the Title Compound.

Physicochemical Properties

A summary of the key identifying and physical properties of this compound is provided below. While some physical constants like melting and boiling points are not extensively documented in the literature, the data for closely related isomers suggest it is a solid at room temperature.[5][6] Experimental determination is recommended for precise values.

| Property | Value | Source |

| CAS Number | 192945-57-6 | [1][6] |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [1][6] |

| Molecular Weight | 269.10 g/mol | [1] |

| Appearance | Solid | [6] |

| Purity | Typically >97% | [6] |

| InChI Key | UNQOAPFVWPFNKR-UHFFFAOYSA-N | [6] |

Spectroscopic Characterization (Predicted)

While specific spectral data for this exact compound is not publicly available, its structure allows for a reliable prediction of its key spectroscopic features. Researchers should acquire and interpret experimental data for confirmation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals:

-

Aromatic Protons: Three signals in the aromatic region (approx. 7.0-8.5 ppm), corresponding to the protons on the benzene ring. Their specific chemical shifts and coupling patterns will depend on the electronic effects of the bromo and ester groups.

-

N-Methyl Protons: A sharp singlet at approximately 3.8-4.2 ppm, integrating to 3 protons.

-

O-Methyl Protons: A sharp singlet, slightly downfield from the N-methyl, at approximately 3.9-4.3 ppm, integrating to 3 protons.

-

-

¹³C NMR: The carbon NMR will display ten distinct signals, including two in the aliphatic region (for the N-CH₃ and O-CH₃ carbons), several in the aromatic/heterocyclic region, and a characteristic signal for the ester carbonyl carbon above 160 ppm.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity at M+ and M+2.

-

Infrared (IR) Spectroscopy: A strong absorption band is expected in the range of 1700-1730 cm⁻¹, corresponding to the C=O stretching vibration of the methyl ester.

Authoritative databases such as ChemicalBook may provide spectral data for related isomers, which can serve as a useful reference.[7][8]

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned starting from 6-bromo-1H-indazole-3-carboxylic acid. The process involves two key transformations: Fischer esterification of the carboxylic acid and subsequent N-methylation of the indazole ring.

Caption: Proposed two-step synthesis workflow.

Illustrative Experimental Protocol

Step 1: Esterification of 6-bromo-1H-indazole-3-carboxylic acid [9]

-

Rationale: Fischer esterification is a classic, acid-catalyzed method for converting carboxylic acids to esters using an excess of alcohol, which also serves as the solvent. Concentrated sulfuric acid is a common and effective catalyst.

-

Suspend 6-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in methanol (10-20 volumes).

-

Slowly add concentrated sulfuric acid (0.2-0.5 eq) to the suspension while stirring.

-

Heat the reaction mixture to reflux (approx. 65-70°C) and monitor the reaction progress using TLC or LC-MS (typically 4-12 hours).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (to neutralize the acid) and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 6-bromo-1H-indazole-3-carboxylate, which can be used directly or purified by chromatography.

Step 2: N-Methylation of the Indazole Intermediate [10]

-

Rationale: Methylation of the indazole N-H requires a base to deprotonate the nitrogen, forming a nucleophilic indazolide anion, which then reacts with a methylating agent. The choice of base and methylating agent can influence the regioselectivity, though N1 is typically favored.

-

Dissolve Methyl 6-bromo-1H-indazole-3-carboxylate (1.0 eq) in a suitable aprotic solvent such as DMF or THF.

-

Add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 eq), and stir for 30 minutes at room temperature.

-

Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.3 eq), dropwise to the mixture.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Quench the reaction carefully with water and extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain the final compound.

Chemical Reactivity and Strategic Utility

The true value of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential and selective modifications.

Caption: Reactivity hubs of the title compound.

-

Cross-Coupling at C3: The C-Br bond is readily activated by palladium catalysts, enabling the formation of C-C and C-N bonds. This is the primary method for introducing significant structural complexity.

-

Ester Manipulation at C6: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for amide bond formation (e.g., via EDC/HOBt coupling). Alternatively, it can be reduced to a primary alcohol, which can be further functionalized.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related bromo-indazole derivatives indicate that it should be handled with care. The compound is likely to be classified as hazardous.[11]

Potential Hazards (based on related compounds):

Recommended Handling Procedures: [11][14]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin/Body Protection: Wear a lab coat and appropriate protective clothing.

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents.[14]

Conclusion

This compound is a strategically designed chemical intermediate with significant potential for accelerating drug discovery and development. Its well-defined points of orthogonal reactivity provide medicinal chemists with a reliable and flexible platform for synthesizing diverse molecular architectures. Understanding its properties, synthetic access, and chemical behavior, as outlined in this guide, is crucial for unlocking its full potential in the creation of novel therapeutic agents.

References

- Benchchem. (n.d.). This compound | CAS 192945-57-6.

-

PubChem. (n.d.). 6-bromo-3-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemsrc. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid methyl ester | CAS#:885278-42-2. Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. Retrieved from [Link]

-

Fisher Scientific. (2023). SAFETY DATA SHEET. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S2: 1 H NMR spectrum of 3-bromo-N-hexylcarbazole (4). Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-bromo-1-cyclopentyl-1H-indazole-4-carboxylic.... Retrieved from [Link]

-

Thiruvalluvar, A. A., Kusanur, R., & Sridharan, M. (2021). tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S17 1 H NMR spectrum of 3,6-dibromo-9H-carbazole. Retrieved from [Link]

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

- Elguero, J., et al. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46, 1408.

Sources

- 1. This compound|CAS 192945-57-6 [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyl 6-bromo-1H-indazole-3-carboxylate | CymitQuimica [cymitquimica.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 1H-INDAZOLE-6-CARBOXYLIC ACID,3-BROMO-,METHYL ESTER(192945-56-5) 1H NMR [m.chemicalbook.com]

- 8. 3-bromo-4-methyl-1H-indazole(1082042-31-6) 1H NMR [m.chemicalbook.com]

- 9. METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE | 885278-42-2 [chemicalbook.com]

- 10. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 11. fishersci.com [fishersci.com]

- 12. 6-bromo-3-methyl-1H-indazole | C8H7BrN2 | CID 21336465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.es [fishersci.es]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 3-bromo-1-methylindazole-6-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the absence of publicly available experimental spectra for this specific molecule, this document presents a detailed, predictive analysis based on established NMR principles and extensive data from structurally analogous compounds. This approach offers a robust framework for researchers in the structural elucidation and characterization of novel indazole derivatives.

Introduction: The Role of NMR in the Structural Elucidation of Indazole Scaffolds

Indazoles are a prominent class of nitrogen-containing heterocyclic compounds that form the core of numerous pharmacologically active agents.[1] The precise determination of their molecular structure is a critical step in the drug discovery process, ensuring the correct identification of isomers and the understanding of structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for this purpose, providing detailed information about the chemical environment of each atom within a molecule.

For substituted indazoles, such as the title compound, NMR is particularly crucial for unambiguously assigning the position of substituents on the bicyclic ring system, for instance, distinguishing between N-1 and N-2 isomers.[2] This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, explaining the rationale behind the predicted chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Numbering System

A clear understanding of the molecular structure and the standard IUPAC numbering for the indazole ring is fundamental for accurate spectral assignment.

Caption: Molecular structure of this compound with IUPAC numbering.

Part 1: Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their geometric relationship (coupling constants).

Experimental Parameters (Hypothetical)

A standard set of experimental parameters for acquiring the ¹H NMR spectrum is outlined below. The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common choice for similar organic molecules, but deuterated dimethyl sulfoxide (DMSO-d₆) could also be used if solubility is an issue.[3]

| Parameter | Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for routine analysis. |

| Solvent | CDCl₃ | Offers good solubility for many organic compounds and has a well-defined residual peak (δ ~7.26 ppm). |

| Temperature | 298 K (25 °C) | Standard ambient temperature for analysis. |

| Reference Standard | Tetramethylsilane (TMS) | Set to δ 0.00 ppm as the internal standard. |

Predicted ¹H NMR Data

The predicted ¹H NMR data for this compound is summarized in the table below.

| Signal | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 1 | ~8.20 | d | ~1.0 | 1H | H-7 |

| 2 | ~7.85 | dd | ~8.5, 1.0 | 1H | H-5 |

| 3 | ~7.70 | d | ~8.5 | 1H | H-4 |

| 4 | ~4.10 | s | - | 3H | N1-CH₃ |

| 5 | ~3.95 | s | - | 3H | O-CH₃ |

Detailed Signal Interpretation

-

Aromatic Protons (H-4, H-5, H-7):

-

H-7 (δ ~8.20 ppm): This proton is predicted to be the most downfield of the aromatic signals. Its position adjacent to the electron-donating nitrogen of the pyrazole ring and within the deshielding region of the C6-ester carbonyl group results in significant deshielding. It is expected to appear as a doublet with a small coupling constant (J ≈ 1.0 Hz) due to meta-coupling with H-5.

-

H-5 (δ ~7.85 ppm): This proton is ortho to the C6-ester group, which is electron-withdrawing and deshielding. It will be split into a doublet of doublets due to ortho-coupling with H-4 (J ≈ 8.5 Hz) and meta-coupling with H-7 (J ≈ 1.0 Hz).

-

H-4 (δ ~7.70 ppm): This proton is ortho to the fused pyrazole ring. It is expected to appear as a doublet due to ortho-coupling with H-5 (J ≈ 8.5 Hz).

-

-

Methyl Protons (N1-CH₃ and O-CH₃):

-

N1-CH₃ (δ ~4.10 ppm): The methyl group attached to the N1 position of the indazole ring is significantly deshielded due to the direct attachment to the electronegative nitrogen atom within an aromatic system. It will appear as a sharp singlet as there are no adjacent protons to couple with.

-

O-CH₃ (δ ~3.95 ppm): The protons of the methyl ester group are also deshielded by the adjacent oxygen atom. This signal will appear as a sharp singlet.

-

Caption: Key relationships influencing the predicted ¹H NMR spectrum.

Part 2: Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in a molecule. In a broadband proton-decoupled spectrum, each unique carbon typically appears as a singlet.

Experimental Parameters (Hypothetical)

| Parameter | Value | Rationale |

| Spectrometer Frequency | 100 MHz | Standard frequency corresponding to a 400 MHz proton spectrometer. |

| Solvent | CDCl₃ | Consistent with ¹H NMR; residual solvent peak at δ ~77.16 ppm. |

| Technique | Broadband Proton Decoupling | Simplifies the spectrum by removing C-H coupling, resulting in singlets for each carbon. |

| Reference Standard | Tetramethylsilane (TMS) | Set to δ 0.00 ppm. |

Predicted ¹³C NMR Data

The predicted chemical shifts for each carbon atom are presented below.

| Signal | Predicted δ (ppm) | Assignment |

| 1 | ~166.0 | C=O (Ester) |

| 2 | ~142.0 | C-7a |

| 3 | ~140.5 | C-3 |

| 4 | ~128.0 | C-5 |

| 5 | ~125.0 | C-3a |

| 6 | ~124.5 | C-6 |

| 7 | ~122.0 | C-4 |

| 8 | ~110.0 | C-7 |

| 9 | ~52.5 | O-CH₃ |

| 10 | ~36.0 | N1-CH₃ |

Detailed Signal Interpretation

-

Carbonyl Carbon (C=O): The ester carbonyl carbon is the most deshielded, appearing furthest downfield at ~166.0 ppm, which is characteristic for this functional group.

-

Aromatic and Heterocyclic Carbons (C3-C7a):

-

C-7a and C-3: These quaternary carbons are expected at the downfield end of the aromatic region. C-7a, being at the ring junction and adjacent to N1, is significantly deshielded. C-3, being directly attached to the highly electronegative bromine atom, will also be shifted downfield to around ~140.5 ppm.

-

C-5, C-3a, C-6, C-4: These carbons will appear in the main aromatic region. Their precise order can be complex, but C-5 and C-4 (methine carbons) are typically distinguishable from the quaternary carbons C-3a and C-6. The ester at C-6 will influence its own chemical shift and that of its neighbors.

-

C-7: This carbon, adjacent to the N1-methyl group, is predicted to be the most upfield of the aromatic signals, around ~110.0 ppm.

-

-

Methyl Carbons:

-

O-CH₃: The methyl ester carbon is found at a characteristic chemical shift of ~52.5 ppm.

-

N1-CH₃: The N-methyl carbon is expected around ~36.0 ppm, a typical value for a methyl group attached to a nitrogen in a heteroaromatic system.

-

Part 3: Self-Validating Experimental Protocol

To obtain experimental data for this compound, the following detailed protocol should be followed. This protocol includes internal validation steps to ensure data integrity.

Step-by-Step NMR Sample Preparation and Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified solid compound.

-

Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

-

-

Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Parameters: Use a 90° pulse, an acquisition time of ~2-3 seconds, and a relaxation delay of 2-5 seconds. Acquire at least 16 scans for a good signal-to-noise ratio.

-

Validation: Check the chemical shift of the residual CHCl₃ peak (δ 7.26 ppm) to confirm proper referencing.

-

-

¹³C NMR Acquisition:

-

Acquire a broadband proton-decoupled ¹³C spectrum.

-

Parameters: Use a standard pulse program (e.g., zgpg30), a spectral width of ~240 ppm, and a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise, as ¹³C has a low natural abundance.

-

Validation: Verify the chemical shift of the CDCl₃ triplet centered at δ 77.16 ppm.

-

-

Data Processing:

-

Apply an exponential window function and Fourier transform the free induction decay (FID).

-

Phase the resulting spectrum manually.

-

Perform baseline correction.

-

Calibrate the ¹H spectrum by setting the TMS peak to δ 0.00 ppm. Calibrate the ¹³C spectrum similarly.

-

Integrate the signals in the ¹H spectrum and pick the peaks in both spectra.

-

References

Mass spectrometry analysis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

An In-Depth Technical Guide to the Mass Spectrometry Analysis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE

Foreword: A Modern Approach to Small Molecule Characterization

In the landscape of drug discovery and development, the precise and unambiguous characterization of novel chemical entities is paramount. This compound, a heterocyclic compound featuring an indazole core, represents a class of molecules with significant interest in medicinal chemistry. The indazole scaffold is a well-established pharmacophore present in numerous bioactive compounds.[1] This guide provides a comprehensive, field-proven framework for the analysis of this specific molecule using liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), moving beyond mere protocol to explain the fundamental reasoning behind each critical step. Our objective is to empower researchers, scientists, and drug development professionals with a robust analytical strategy that ensures data integrity, from sample preparation to final validation.

Foundational Principles: The Analyte and the Technology

Before delving into methodology, understanding the interplay between the analyte's properties and the analytical technology is crucial.

Analyte Profile: this compound

A thorough analysis begins with the molecule itself. Its structure dictates its behavior in the analytical system.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrN₂O₂ | [2] |

| Molecular Weight | 269.09 g/mol | [2] |

| Monoisotopic Mass | 267.9898 Da | Calculated |

| Core Structure | Bromo- and Methyl- substituted Indazole Carboxylate | N/A |

| Key Features | Contains nitrogen heteroatoms, a bromine atom (with characteristic ⁷⁹Br/⁸¹Br isotopes), and a polar methyl ester group. | N/A |

The presence of nitrogen atoms makes the indazole ring readily protonated, favoring positive-mode electrospray ionization (ESI). The bromine atom provides a distinct isotopic signature (a near 1:1 ratio for the M and M+2 peaks), which is a powerful tool for confirmation.

The Analytical Platform: Why LC-HRMS?

For definitive structural confirmation and sensitive quantification of pharmaceutical compounds, high-resolution mass spectrometry (HRMS) is the industry standard.[3] Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap are preferred for their ability to provide sub-ppm mass accuracy and high resolving power.[4][5][6]

-

Expertise & Experience: While triple quadrupole (QQQ) instruments are the gold standard for targeted quantification, HRMS platforms like the Orbitrap or Q-TOF offer unparalleled versatility.[7] They allow for both targeted analysis and untargeted screening, enabling retrospective data analysis without needing to re-run samples—a significant advantage in discovery and metabolite identification workflows.[5][7]

-

Trustworthiness: High mass accuracy (< 1 ppm) allows for the confident determination of the elemental composition, drastically reducing the possibility of false positives.[4][5] High resolution (> 60,000 FWHM) ensures that the analyte signal is clearly distinguished from matrix interferences, which is critical for analysis in complex biological samples.[3][8]

The Analytical Workflow: From Sample to Signal

A successful analysis is a chain of validated steps. This section details a robust workflow, from initial sample handling to instrumental analysis.

Experimental Workflow Diagram

The overall process can be visualized as a logical sequence, ensuring reproducibility and quality control at each stage.

Caption: High-level workflow for the LC-HRMS analysis of the target compound.

Protocol 1: Sample Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent at an appropriate concentration, minimizing matrix effects.[3][9]

Objective: To prepare a 10 µg/mL analytical standard in a solvent suitable for LC-MS injection.

Materials:

-

This compound solid standard

-

Dimethyl sulfoxide (DMSO), LC-MS grade

-

Acetonitrile (ACN), LC-MS grade

-

Deionized water, 18 MΩ·cm

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

2 mL LC-MS vials with septa caps

Step-by-Step Methodology:

-

Stock Solution (1 mg/mL):

-

Accurately weigh approximately 1.0 mg of the solid standard into a clean glass vial.

-

Dissolve the solid in 1.0 mL of DMSO. Vortex until fully dissolved. Causality: DMSO is an excellent solvent for many organic molecules, but high concentrations can interfere with ESI and chromatography. This stock is for intermediate dilution.

-

-

Intermediate Solution (100 µg/mL):

-

Pipette 100 µL of the 1 mg/mL stock solution into a 1.0 mL volumetric flask.

-

Bring to volume with ACN. This minimizes the final DMSO concentration.

-

-

Working Solution (10 µg/mL):

-

Pipette 100 µL of the 100 µg/mL intermediate solution into a clean vial.

-

Add 900 µL of 50:50 ACN/Water. This ensures compatibility with the initial mobile phase conditions of a typical reversed-phase LC method.[10]

-

Vortex thoroughly and transfer to a 2 mL LC-MS vial.

-

Self-Validation Check: This protocol creates a standard at a concentration known to be effective for small molecule analysis on modern HRMS systems.[10] For analysis in complex matrices like plasma, a more rigorous Solid-Phase Extraction (SPE) protocol would be necessary to remove proteins and phospholipids.[11][12][13]

Instrumental Method Development

The instrument method must be optimized to achieve sensitive detection, chromatographic separation, and informative fragmentation.

Protocol 2: LC-HRMS Instrument Setup

Objective: To establish a robust LC-HRMS method for the detection and fragmentation of the target analyte.

Instrumentation:

-

UHPLC System coupled to a Q-TOF or Orbitrap Mass Spectrometer.[4][8]

-

Electrospray Ionization (ESI) source.[14]

Optimized Parameters Table:

| Parameter | Setting | Rationale |

| LC Column | C18, 2.1 x 100 mm, 1.8 µm | Standard for retaining and separating moderately polar small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient ESI+ ionization and improves peak shape. |

| Mobile Phase B | 0.1% Formic Acid in ACN | Organic eluent for reversed-phase chromatography. |

| Gradient | 5% B to 95% B over 8 min | A generic gradient suitable for screening and initial analysis. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |

| Injection Vol. | 5 µL | Balances sensitivity with potential for peak distortion. |

| Ionization Mode | ESI Positive | The N-methyl indazole core is basic and readily protonated. |

| Capillary Voltage | 3.5 kV | Standard voltage to generate a stable electrospray. |

| Source Temp. | 120 °C | Assists in desolvation of droplets. |

| Desolvation Gas | Nitrogen, 800 L/hr @ 350 °C | High flow and temperature are crucial for efficient solvent evaporation.[15] |

| Acquisition Mode | Full Scan (m/z 50-500) & dd-MS² | Full scan detects the precursor ion; data-dependent MS² triggers fragmentation on the most intense ions.[7] |

| Resolution | 70,000 @ m/z 200 (Orbitrap) | A good compromise between scan speed and mass accuracy for LC-MS.[3] |

| Collision Energy | Stepped (e.g., 15, 30, 45 eV) | Using multiple energy levels ensures a wide range of fragments are generated for comprehensive structural analysis. |

Data Interpretation: Expected Mass and Fragmentation

The high-resolution mass spectrum will provide two key pieces of information: the accurate mass of the protonated molecule, [M+H]⁺, and its characteristic fragmentation pattern.

Expected Precursor Ion:

-

Formula: [C₁₀H₁₀BrN₂O₂]⁺

-

Calculated Monoisotopic Mass: 268.9976 Da

-

Isotopic Pattern: A prominent peak at ~268.9976 Da (⁷⁹Br) and another at ~270.9956 Da (⁸¹Br) with nearly identical intensity. This doublet is a definitive indicator of a single bromine atom.

Proposed Fragmentation Pathway:

The structure of this compound suggests several likely fragmentation points under collision-induced dissociation (CID).

Caption: Predicted fragmentation pathways for the [M+H]⁺ ion.

-

Primary Losses from the Ester Group: The methyl ester is a common site for initial fragmentation. We can predict:

-

Loss of methanol (CH₃OH, 32 Da): A common rearrangement, leading to an acylium ion at m/z 237/239 .[16]

-

Subsequent loss of carbon monoxide (CO, 28 Da) from the acylium ion would yield a fragment at m/z 209/211 .[16]

-

Loss of the entire methoxycarbonyl radical (•COOCH₃, 59 Da) would result in an ion at m/z 210/212 .

-

-

Ring Fragmentation: Cleavage of the indazole ring itself is also possible, though typically requires higher collision energy.

Method Validation: Ensuring Trustworthiness and Compliance

A developed method is not complete until it is validated to be fit for its intended purpose.[17][18] Validation demonstrates that the analytical procedure is reliable, reproducible, and accurate.[19][20]

Core Validation Parameters (ICH Q2(R2) / FDA Guidance): [17][19][21]

-

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the lack of interfering peaks at the analyte's retention time and m/z in a blank matrix. HRMS provides excellent specificity.

-

Linearity and Range: The ability to elicit test results that are directly proportional to the analyte concentration. A calibration curve should be prepared with a minimum of five non-zero points, and the correlation coefficient (r²) should typically be >0.99.

-

Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known concentrations (e.g., spiked matrix) and calculating the percent recovery.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

-

Repeatability (Intra-assay precision): Analysis in one laboratory, over a short period.

-

Intermediate Precision (Inter-assay precision): Analysis within the same laboratory but on different days, with different analysts, or on different equipment.

-

-

Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. Typically defined based on signal-to-noise ratios (e.g., S/N > 3 for LOD, S/N > 10 for LOQ).

-

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, column temperature).

Conclusion

This guide outlines a comprehensive and scientifically grounded strategy for the mass spectrometric analysis of this compound. By leveraging the power of modern LC-HRMS instrumentation and adhering to rigorous sample preparation and method validation principles, researchers can achieve unambiguous identification and reliable characterization of this and similar small molecules. The causality-driven approach presented here ensures that the resulting data is not only accurate but also defensible, meeting the high standards required in pharmaceutical research and development.

References

- High Performance Mass Spectrometry for Small Molecule and Protein Applications. (n.d.). American Laboratory.

- How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. (n.d.). Tecan Blog.

- A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. (2018). Spectroscopy Europe.

- Analysis of pharmaceuticals, steroids and antibiotics using UHPLC- Orbitrap mass spectrometry. (n.d.). Thermo Fisher Scientific.

- Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. (n.d.). PMC.

- Sample Preparation Protocol for Open Access MS. (n.d.). Mass Spectrometry Research Facility.

- Orbitrap Mass Spectrometer. (n.d.). AxisPharm.

- Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation.

- High-Sensitivity LC-MS/MS Method for the Detection of 7-Methyl-1H-indazole-3-carboxamide and its Metabolites. (n.d.). Benchchem.

- Aptuit adds Q-TOF-MS for small molecule analysis. (2014). Wiley Analytical Science.

- Drugs of abuse: Reliable analysis through Orbitrap mass spec. (2015). Thermo Fisher Scientific.

- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International.

- Guidelines for the Validation of Chemical Methods for the Foods Program. (2019). FDA.

- Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.

- Mass spectrometry for precision medicine and modern pharmaceuticals. (n.d.). Uniwersytet Medyczny w Lodzi.

- The mass fragments of indole and indazole synthetic cannabimimetic compounds. (n.d.). ResearchGate.

- Methyl 6-bromo-1H-indazole-3-carboxylate. (n.d.). CymitQuimica.

- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds. (n.d.). MDPI.

- FDA Guidance For Industry Analytical Procedures and Methods Validation. (n.d.). Scribd.

- Electrospray ionization/mass spectrometry study of organosulfur heterocycles. (2000). ResearchGate.

- Validation of clinical LC-MS/MS methods: What you need to know. (2018). YouTube.

- Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. (2024). ResearchGate.

- 6-Bromo-1H-indazole-3-carboxylic acid methyl ester. (n.d.). Chemsrc.

- Identification and quantification of 10 indole/indazole carboxamide synthetic cannabinoids in 36 herbal blends. (2021). PubMed.

- FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.

- 6-Bromo-1-methyl-1H-indazole. (n.d.). PubChem.

- Electrospray ionization. (n.d.). Wikipedia.

- Electrospray Ionization Mass Spectrometry Studies on the Mechanism of Hydrosilylation. (n.d.). ResearchGate.

- Modern Electrospray Ionization Mass Spectrometry Techniques. (n.d.). PMC.

- Methyl 6-bromo-1H-indazole-3-carboxylate. (n.d.). Santa Cruz Biotechnology.

- Methyl 7-bromo-1h-indazole-3-carboxylate. (n.d.). PubChemLite.

- METHYL 6-BROMO-1H-INDAZOLE-3-CARBOXYLATE. (n.d.). ChemicalBook.

- Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (n.d.). ResearchGate.

- methyl 6-bromo-1H-indazole-4-carboxylate. (n.d.). PubChem.

- Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.

- This compound. (n.d.). CymitQuimica.

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. Orbitrap Mass Spectrometer | AxisPharm [axispharm.com]

- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. tecan.com [tecan.com]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. spectroscopyeurope.com [spectroscopyeurope.com]

- 12. benchchem.com [benchchem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. fda.gov [fda.gov]

- 18. biopharminternational.com [biopharminternational.com]

- 19. scribd.com [scribd.com]

- 20. youtube.com [youtube.com]

- 21. s27415.pcdn.co [s27415.pcdn.co]

Regioselective synthesis of 1-methylindazole-6-carboxylate derivatives

An In-Depth Technical Guide to the Regioselective Synthesis of 1-Methylindazole-6-carboxylate Derivatives

Abstract

The indazole scaffold is a privileged motif in medicinal chemistry, with N-alkylated derivatives forming the core of numerous therapeutic agents.[1][2] A significant and persistent challenge in their synthesis is the control of regioselectivity during the N-alkylation step, which often yields a difficult-to-separate mixture of N1 and N2 isomers.[3][4] This guide provides a comprehensive technical overview of field-proven methodologies for the regioselective synthesis of 1-methylindazole-6-carboxylate derivatives, a key intermediate in pharmaceutical development. We will delve into the core mechanistic principles governing this selectivity, present a robust and scalable experimental protocol, and provide quantitative data to validate the approach. The methodologies described herein are designed to offer researchers and drug development professionals a reliable pathway to access the desired N1-alkylated regioisomer with high fidelity, thereby streamlining synthetic campaigns and accelerating discovery programs.

The Core Challenge: Overcoming Isomeric Ambiguity in Indazole N-Alkylation

The indazole ring system possesses two nucleophilic nitrogen atoms, leading to two possible regioisomers upon alkylation: the N1 and N2-substituted products. The relative proportion of these isomers is highly sensitive to reaction conditions, the nature of the indazole substituents, and the alkylating agent employed.[5] From a thermodynamic perspective, the 1H-indazole tautomer is generally more stable than the 2H-tautomer.[5][6] This intrinsic stability is the cornerstone of achieving N1 selectivity. Methods that allow for equilibration between the two isomeric products will ultimately favor the formation of the more stable N1-alkylated indazole. Conversely, conditions that favor kinetic control can often lead to significant quantities of the N2 isomer. The frequent co-formation of both isomers complicates purification and reduces the overall yield of the desired product, representing a substantial bottleneck in process chemistry and drug discovery.[2] This guide focuses on leveraging thermodynamic control to achieve a predictable and high-yielding synthesis of the N1-methyl regioisomer.

Caption: The fundamental challenge in indazole alkylation.

Mechanistic Pillars of Regiocontrol

Achieving high N1-selectivity is not a matter of chance but a result of carefully controlling the reaction environment to favor a specific mechanistic pathway. The interplay of the base, solvent, and substrate electronics dictates the outcome.

The Decisive Role of the Base and Solvent System

The choice of base and solvent is arguably the most critical factor in directing the regioselectivity of indazole alkylation.

-

Thermodynamic Control (High N1-Selectivity): The combination of a strong, non-nucleophilic hydride base such as sodium hydride (NaH) in a non-coordinating ethereal solvent like tetrahydrofuran (THF) has been consistently shown to provide excellent N1-selectivity.[1][2] Upon deprotonation, the sodium cation forms a tight ion pair with the indazole anion. It is hypothesized that the Na⁺ ion coordinates with the more electron-rich N2 atom, sterically hindering it from nucleophilic attack.[2][7] This leaves the N1 position as the primary site for alkylation, leading to the thermodynamically favored product.

-

Kinetic or Mixed Control (Poor Selectivity): In contrast, using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often results in poor regioselectivity, yielding mixtures of N1 and N2 isomers.[4][7][8] In these systems, the looser ion pairing and the solvent's ability to solvate the cation reduce the steric blockade at N2, allowing it to compete more effectively as a nucleophile.

Electronic and Steric Influence of Substituents

While the base/solvent system is primary, substituents on the indazole ring exert significant electronic and steric influence. Electron-withdrawing groups, such as the target carboxylate group at the C6 position, are fully compatible with methods designed for high N1-selectivity.[9][10] It is noteworthy that steric hindrance near the N1 position, for instance from a bulky C7 substituent, can override other factors and direct alkylation to the N2 position, even under otherwise N1-favoring conditions.[1][7]

Caption: Key factors governing the outcome of indazole N-alkylation.

Field-Proven Protocol: Selective N1-Methylation of Methyl 1H-Indazole-6-carboxylate

This protocol is a self-validating system designed for the selective synthesis of methyl 1-methyl-1H-indazole-6-carboxylate, leveraging thermodynamic control for high regioselectivity.

Materials and Equipment

-

Reactants: Methyl 1H-indazole-6-carboxylate, Sodium Hydride (NaH, 60% dispersion in mineral oil), Methyl Iodide (CH₃I).

-

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Reagents for Workup: Saturated aqueous ammonium chloride (NH₄Cl), Saturated aqueous sodium chloride (brine), Anhydrous magnesium sulfate (MgSO₄).

-

Equipment: Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, dropping funnel, ice bath, rotary evaporator, column chromatography setup.

Step-by-Step Experimental Procedure

Caption: Experimental workflow for selective N1-methylation.

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 1H-indazole-6-carboxylate (1.0 equiv).

-

Deprotonation: Suspend the starting material in anhydrous THF. Add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise at 0 °C (ice bath).

-

Anion Formation: Stir the resulting suspension at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

-

Alkylation: Add methyl iodide (1.1-1.5 equiv) dropwise to the suspension at 0 °C.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

-

Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure methyl 1-methyl-1H-indazole-6-carboxylate.

Validation: Scope and Quantitative Data

The robustness of thermodynamically controlled N-alkylation is demonstrated by its applicability across various indazoles bearing an ester functionality. Recent studies have systematically explored this transformation, confirming high selectivity for the N1 position.[9][10]

| Entry | Indazole Substrate | Alkylating Partner | N1:N2 Ratio | Isolated Yield (%) | Reference |

| 1 | Methyl 1H-indazole-3-carboxylate | n-pentyl bromide | >99:1 | - | [11] |

| 2 | Methyl 1H-indazole-5-carboxylate | Isobutyraldehyde | >99:1 | 79 | [9][10] |

| 3 | Methyl 1H-indazole-6-carboxylate | Isobutyraldehyde | >99:1 | 78 | [9][10] |

| 4 | Methyl 1H-indazole-4-carboxylate | Isobutyraldehyde | >99:1 | 77 | [9][10] |

| 5 | Methyl 1H-indazole-7-carboxylate | Isobutyraldehyde | No Reaction | - | [9][10] |

| Note: The reaction with isobutyraldehyde proceeds via a two-step reductive amination process but demonstrates the high N1-selectivity of the initial condensation step under thermodynamic control. |

The data clearly indicates that indazoles substituted with a carboxylate at the 3-, 4-, 5-, and 6-positions are all selectively functionalized at the N1 position in high yield.[9][10] The lack of reactivity for the 7-carboxylate isomer highlights the powerful influence of sterics, where the C7-substituent likely hinders access to the adjacent N1 position.[9][10]

Alternative Synthetic Approaches

-

De Novo Ring Synthesis: This approach involves constructing the 1-methylindazole ring from acyclic precursors. For instance, a cyclization reaction using an appropriately substituted N-methylhydrazine can provide direct, unambiguous access to the N1-methylated indazole core.[5] This method offers absolute regiocontrol from the outset.

-

Post-Cyclization Modification: One can also synthesize the parent 1H-indazole-6-carboxylic acid or its ester via established routes, such as diazotization of an appropriate aminobenzoic acid derivative, followed by the selective N-methylation protocol described in this guide.[12][13]

Conclusion

The regioselective synthesis of 1-methylindazole-6-carboxylate is a critical transformation for which reliable and scalable solutions are essential. By understanding and applying the principles of thermodynamic control, specifically through the judicious use of a sodium hydride/THF system, researchers can effectively overcome the common challenge of N1/N2 isomer formation. The protocol detailed in this guide provides a field-proven, robust, and high-yielding pathway to the desired N1-alkylated product. This methodology not only facilitates the synthesis of the target molecule but also provides a foundational strategy for accessing a wide range of N1-alkylated indazole derivatives, empowering further innovation in medicinal chemistry and drug development.

References

- 1. research.ucc.ie [research.ucc.ie]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]

- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Development of a selective and scalable N 1-indazole alkylation - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00598H [pubs.rsc.org]

- 10. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Page loading... [guidechem.com]

- 13. bloomtechz.com [bloomtechz.com]

Preparation of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE from 6-bromo-1H-indazole

An In-depth Technical Guide to the Synthesis of METHYL 3-BROMO-1-METHYLINDAZOLE-6-CARBOXYLATE from 6-bromo-1H-indazole

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the preparation of this compound, a key intermediate in pharmaceutical research and drug development. The synthesis commences with the readily available starting material, 6-bromo-1H-indazole, and proceeds through a logical two-step sequence involving N-methylation and subsequent C3-bromination. This document elucidates the mechanistic rationale behind the chosen synthetic strategy, offers detailed step-by-step experimental protocols, and presents characterization data for the synthesized compounds. The guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and organic synthesis, providing them with a robust and reproducible pathway to this valuable indazole derivative.

Introduction and Strategic Overview

Indazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules. Their prevalence in medicinal chemistry stems from their ability to mimic the purine nucleobases and interact with a wide array of biological targets. Specifically, functionalized indazoles have demonstrated efficacy as anti-tumor, anti-inflammatory, and antimicrobial agents. The target molecule, this compound, incorporates several key functionalities: a methylated indazole core, a bromine atom at the 3-position, and a methyl ester at the 6-position. These features make it a versatile building block for the synthesis of more complex pharmaceutical candidates through cross-coupling reactions and further derivatization.

The synthetic strategy outlined herein is designed for efficiency and selectivity, starting from 6-bromo-1H-indazole. The overall transformation is depicted in the workflow diagram below.

Caption: Overall synthetic workflow for the preparation of the target compound.

Mechanistic Considerations and Experimental Rationale

Step 1: N-Methylation of 6-bromo-1H-indazole

The initial step involves the selective methylation of the indazole nitrogen. The indazole ring system possesses two nitrogen atoms, and the regioselectivity of alkylation is a critical consideration. In the presence of a strong base, such as sodium hydride (NaH), the proton at the N1 position is preferentially abstracted due to its higher acidity compared to the N2 proton. The resulting indazolide anion is a potent nucleophile that readily reacts with an electrophilic methyl source, typically methyl iodide (CH₃I), to yield the N1-methylated product.[1][2] Dimethylformamide (DMF) is an ideal solvent for this reaction as it is polar aprotic and effectively solvates the sodium cation, enhancing the reactivity of the indazolide anion.

Step 2: C3-Bromination of 6-bromo-1-methyl-1H-indazole

The subsequent step is the regioselective bromination of the methylated intermediate at the C3 position. The C3 position of the indazole ring is susceptible to electrophilic substitution. Traditional brominating agents like liquid bromine (Br₂) can be hazardous and may lead to side products. A safer and more efficient alternative is the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[3][4] This reagent serves as a solid, easy-to-handle source of electrophilic bromine.

Recent advancements have demonstrated that ultrasound irradiation can significantly accelerate this type of halogenation reaction.[3][4] Sonication promotes the formation of reactive intermediates and enhances mass transfer, often leading to shorter reaction times and higher yields under milder conditions compared to conventional heating. The proposed mechanism is not believed to be a radical process.[3][4]

Detailed Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Solvents should be anhydrous where required. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Product purification should be performed using column chromatography. Characterization can be carried out using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Synthesis of 6-bromo-1-methyl-1H-indazole

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.67 g, 17.6 mmol) in anhydrous dimethylformamide (50 mL) under a nitrogen atmosphere, add a solution of 6-bromo-1H-indazole (3.0 g, 15.2 mmol) in anhydrous DMF (20 mL) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

-

Cool the mixture back to 0 °C and add methyl iodide (1.1 mL, 17.6 mmol) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by TLC. Upon completion, carefully quench the reaction by the slow addition of water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-bromo-1-methyl-1H-indazole as a solid.

Synthesis of this compound

-

In a suitable vessel, dissolve 6-bromo-1-methyl-1H-indazole (2.11 g, 10 mmol) in a suitable solvent such as dichloromethane or acetonitrile (50 mL).

-

Add 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.43 g, 5 mmol) to the solution.

-

Place the reaction vessel in an ultrasonic bath and sonicate at room temperature for 30-60 minutes.[3][4]

-

Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any insoluble byproducts.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (2 x 30 mL) to quench any remaining bromine, followed by brine (30 mL).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The crude product can be further purified by recrystallization or column chromatography to yield this compound.

Data Summary and Characterization

The following table summarizes the expected physicochemical properties of the key compounds in this synthetic pathway.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| 6-bromo-1H-indazole | C₇H₅BrN₂ | 197.03 | Solid |

| 6-bromo-1-methyl-1H-indazole | C₈H₇BrN₂ | 211.06 | Solid[5] |

| This compound | C₁₀H₈BrN₃O₂ | Not specified | Solid |

Expected Characterization Data for this compound:

-

¹H NMR: Peaks corresponding to the methyl group on the indazole nitrogen, the methyl ester protons, and the aromatic protons on the indazole ring.

-

¹³C NMR: Resonances for the carbons of the indazole core, the methyl groups, and the carbonyl carbon of the ester.

-

Mass Spectrometry: A molecular ion peak consistent with the calculated molecular weight, showing the characteristic isotopic pattern for a bromine-containing compound.

Self-Validating Systems and Protocol Trustworthiness

The reliability of this synthetic protocol is ensured by several self-validating checkpoints:

-

Reaction Monitoring: The use of TLC at each stage allows for the real-time tracking of the consumption of starting materials and the formation of products, ensuring that each reaction proceeds to completion.

-

Spectroscopic Confirmation: The identity and purity of the intermediates and the final product are unequivocally confirmed by standard spectroscopic techniques (NMR and MS). The expected spectral data for the intermediates are well-established, providing a clear benchmark for success.

-

Reproducibility: The described reaction conditions, particularly the use of a stable brominating agent like DBDMH and controlled methylation conditions, are known to be robust and reproducible.

Conclusion

This technical guide has detailed a logical and efficient two-step synthesis of this compound starting from 6-bromo-1H-indazole. The described protocol leverages modern synthetic methodologies, such as ultrasound-assisted bromination, to provide a safe and effective route to this valuable pharmaceutical intermediate. The in-depth explanation of the reaction mechanisms and the inclusion of detailed experimental procedures are intended to empower researchers to successfully replicate and adapt this synthesis for their drug discovery and development programs.

References

-

RSC Publishing. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

-

PubChem. 6-Bromo-1-methyl-1H-indazole. [Link]

-

PrepChem.com. Synthesis of (b) 6-Bromo-3-(1-methyl-4-piperidinyl)-1H-indazole. [Link]

-

National Center for Biotechnology Information. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. [Link]

-

PrepChem.com. Synthesis of B. 1-Methyl-1H-indazole-3-carboxylic acid methyl ester (Intermediate). [Link]

- Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

- 1. prepchem.com [prepchem.com]

- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]

- 3. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Bromo-1-methyl-1H-indazole | C8H7BrN2 | CID 22558675 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Substituted 3-Bromoindazoles

Introduction: The Strategic Importance of the 3-Bromoindazole Scaffold

The indazole nucleus is a privileged scaffold in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable photophysical properties.[1] Within this class of compounds, substituted 3-bromoindazoles have emerged as exceptionally versatile synthetic intermediates. The bromine atom at the C3 position serves as a highly effective "synthetic handle," enabling a wide array of post-functionalization reactions, most notably transition-metal-catalyzed cross-coupling reactions. This allows for the facile introduction of various aryl, heteroaryl, and alkyl groups, providing a powerful platform for the generation of diverse molecular libraries for drug discovery and the development of novel functional materials.

This guide provides an in-depth exploration of the primary synthetic strategies for accessing substituted 3-bromoindazoles. We will delve into the mechanistic underpinnings of each method, offering field-proven insights into the rationale behind experimental choices. This document is designed for researchers, scientists, and drug development professionals seeking a comprehensive and practical understanding of this critical area of synthetic chemistry.

Chapter 1: Direct C-H Bromination of Indazoles: A Modern and Atom-Economical Approach

The direct functionalization of C-H bonds represents a paradigm shift in modern organic synthesis, offering a more atom-economical and environmentally benign alternative to traditional multi-step sequences. In the context of 3-bromoindazole synthesis, direct C-H bromination at the C3 position has been a significant area of development.

Mechanism and Rationale

The C3 position of the indazole ring is inherently electron-rich, making it susceptible to electrophilic attack. However, controlling the regioselectivity of bromination can be challenging, as other positions on the indazole nucleus can also react. Recent advancements have focused on the development of mild and highly regioselective brominating agents and reaction conditions.

One of the most effective modern methods involves the use of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as the bromine source, often in conjunction with ultrasound irradiation.[2][3][4][5] This approach offers several advantages, including rapid reaction times, mild conditions, and high yields. Mechanistic studies suggest that this is not a radical process, but rather an electrophilic aromatic substitution.[2][3][5]

Experimental Protocol: Ultrasound-Assisted C3 Bromination of 2-Phenyl-2H-indazole

This protocol is adapted from a reported efficient and rapid bromination procedure.[3][4][5]

Materials:

-

2-Phenyl-2H-indazole (1.0 mmol)

-

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 mmol)

-

Sodium Carbonate (Na₂CO₃) (2.0 mmol)

-

Ethanol (EtOH) (10.0 mL)

-

Ultrasonic bath (40 kHz/50 W)

Procedure:

-

To a 25 mL round-bottom flask, add 2-phenyl-2H-indazole (1.0 mmol), DBDMH (1.0 mmol), and Na₂CO₃ (2.0 mmol).

-

Add ethanol (10.0 mL) to the flask.

-

Place the flask in an ultrasonic bath pre-heated to 40 °C.

-

Irradiate the reaction mixture with ultrasound (40 kHz/50 W) for 30 minutes.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, remove the flask from the ultrasonic bath and allow it to cool to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the desired 3-bromo-2-phenyl-2H-indazole.

Data Presentation: Scope of the Ultrasound-Assisted Bromination

| Entry | Substrate (Indazole) | Product | Yield (%) |

| 1 | 2-Phenyl-2H-indazole | 3-Bromo-2-phenyl-2H-indazole | 95 |

| 2 | 2-(4-Methylphenyl)-2H-indazole | 3-Bromo-2-(4-methylphenyl)-2H-indazole | 92 |

| 3 | 2-(4-Chlorophenyl)-2H-indazole | 3-Bromo-2-(4-chlorophenyl)-2H-indazole | 88 |

| 4 | 2-(4-Methoxyphenyl)-2H-indazole | 3-Bromo-2-(4-methoxyphenyl)-2H-indazole | 90 |

| 5 | 2-Benzyl-2H-indazole | 3-Bromo-2-benzyl-2H-indazole | 85 |

Data is representative and compiled from literature reports.[3]

Workflow Diagram: Ultrasound-Assisted C3 Bromination

Caption: Workflow for the ultrasound-assisted C3 bromination of indazoles.

Chapter 2: The Sandmeyer Reaction: A Classic and Reliable Route from 3-Aminoindazoles

The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a robust method for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate.[6][7][8] This transformation is particularly valuable for the synthesis of 3-bromoindazoles, starting from readily available 3-aminoindazoles.

Mechanism and Rationale

The Sandmeyer reaction proceeds through a free radical mechanism.[7][9] The key steps are:

-

Diazotization: The primary aromatic amine (3-aminoindazole) is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.

-

Single Electron Transfer (SET): The copper(I) bromide catalyst donates a single electron to the diazonium salt, leading to the formation of a diazo radical and copper(II) bromide.[9]

-

Dediazoniation: The diazo radical rapidly loses a molecule of nitrogen gas to generate an aryl radical.[9]

-

Halogen Transfer: The aryl radical abstracts a bromine atom from copper(II) bromide to form the final 3-bromoindazole product and regenerate the copper(I) catalyst.[9]

The choice of copper(I) bromide is crucial for the success of the reaction, as it facilitates the key single electron transfer and subsequent halogen transfer steps.[8][9]

Experimental Protocol: Sandmeyer Bromination of 3-Aminoindazole

Materials:

-

3-Aminoindazole (1.0 mmol)

-

Hydrobromic acid (HBr), 48% (3.0 mL)

-

Sodium nitrite (NaNO₂) (1.1 mmol)

-

Copper(I) bromide (CuBr) (1.2 mmol)

-

Ice

-

Water

Procedure:

-

Diazotization:

-

In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 3-aminoindazole (1.0 mmol) in 48% HBr (3.0 mL).

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 mmol) dropwise, keeping the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of CuBr (1.2 mmol) in 48% HBr (2.0 mL).

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until the evolution of nitrogen gas ceases.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.

-